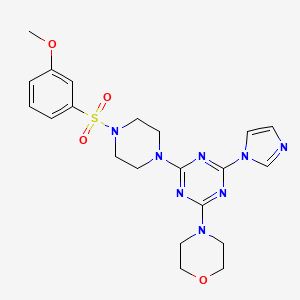

4-(4-(1H-imidazol-1-yl)-6-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely exhibits multifunctional properties due to its diverse functional groups, including an imidazole ring, a triazine core, a morpholine moiety, and a piperazine ring substituted with a methoxyphenylsulfonyl group. These components suggest potential applications in various chemical and pharmaceutical fields, although specific uses outside of drug contexts are not detailed.

Synthesis Analysis

Synthetic pathways for complex molecules like the one described often involve multiple steps, including the formation of the core structure followed by the introduction of side chains and functional groups. For example, compounds with piperazinyl and morpholinyl groups have been synthesized through reactions involving nucleophilic substitution, amidation, and coupling reactions under controlled conditions to achieve high specificity and yield (Dovlatyan et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds containing piperazine and morpholine rings, as well as triazine cores, can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These analyses provide insights into the conformations, electronic structure, and reactive sites of the molecule, facilitating understanding of its chemical behavior and interactions (Kumara et al., 2017).

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel compounds incorporating the 1,3,5-triazine moiety, such as "4-(4-(1H-imidazol-1-yl)-6-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine," has been extensively researched. These compounds have shown promising antimicrobial properties. For instance, the synthesis of s-triazinyl piperazines and piperidines as antimicrobial agents involved the development of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines and piperidines, which were tested against bacterial and fungal strains, revealing significant antimicrobial activity for some of the compounds (Patel et al., 2012).

Antioxidant Properties

Compounds containing a 4´-(substituted phenyl)piperazin-1´-yl moiety have been studied for their antioxidant properties. The evaluation of these compounds in the ABTS•+ and FRAP assays revealed that certain derivatives exhibit potent antioxidant activity, comparable or superior to reference drugs like carvedilol and atenolol, indicating their potential for further development as antioxidants (Malík et al., 2017).

Structural and Spectroscopic Characterization

The structural and spectroscopic characterization of novel compounds, including those with a piperazinyl moiety, has been a focus to understand their molecular properties better. For example, crystal structure studies and DFT calculations of novel piperazine derivatives provided insights into their reactive sites and intermolecular interactions. Such analyses are crucial for designing more effective compounds by understanding their molecular behavior (Kumara et al., 2017).

Novel Synthetic Methods

Research has also focused on developing novel synthetic methods for creating derivatives of triazine-based compounds. The thermal rearrangement of sym-triazines to form oxazolo- or imidazo-sym-triazinones through the elimination of methyl chloride or hydrogen chloride is an example of innovative approaches to synthesizing potentially active compounds (Dovlatyan et al., 2010).

properties

IUPAC Name |

4-[4-imidazol-1-yl-6-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-1,3,5-triazin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N8O4S/c1-32-17-3-2-4-18(15-17)34(30,31)29-9-7-26(8-10-29)19-23-20(27-11-13-33-14-12-27)25-21(24-19)28-6-5-22-16-28/h2-6,15-16H,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOQMMYSQPBLQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4C=CN=C4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(1H-imidazol-1-yl)-6-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)

![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)

![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2497039.png)

![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)